molecular formula C19H20N4O2S B2784435 1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1396680-84-4

1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2784435
CAS No.: 1396680-84-4
M. Wt: 368.46
InChI Key: LFDGHVMEOJLAPC-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4OSC_{20}H_{24}N_4OS with a molecular weight of approximately 372.49 g/mol. The structure features a triazole ring that is known for its pharmacological significance, particularly in antifungal and anticancer applications.

Antifungal Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Triazole ACandida albicans8 µg/mL
Triazole BAspergillus niger16 µg/mL
1-Methyl-4-phenyl... Candida glabrata4 µg/mL

In a comparative study, the compound showed significant activity against Candida glabrata, with an MIC of 4 µg/mL, indicating its potential as an effective antifungal agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)6.2Caspase activation
MCF-7 (Breast)27.3Cell cycle arrest
HeLa (Cervical)15.0Apoptosis induction

The compound exhibited an IC50 value of 6.2 µM against HCT-116 colon cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene and piperidine moieties can enhance biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against both fungal and cancer cell lines.

Case Studies

A notable study published in Wiley Online Library evaluated various triazole derivatives, including our compound, for their antifungal and anticancer effects. The findings suggest that compounds with similar structural features consistently exhibit potent biological activities .

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-21-19(25)23(15-6-3-2-4-7-15)17(20-21)14-9-11-22(12-10-14)18(24)16-8-5-13-26-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDGHVMEOJLAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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